2,2-Dichloro-1-(3-chlorophenyl)ethanone
Description
2,2-Dichloro-1-(3-chlorophenyl)ethanone is a chlorinated acetophenone derivative characterized by two chlorine atoms at the α-carbon position and a 3-chlorophenyl substituent. This compound is synthesized via halogenation reactions, often using N-halosuccinimides (NXS) under mild conditions in ionic liquid media . Its structural features make it a versatile intermediate in organic synthesis, particularly for generating bioactive molecules, agrochemicals, and heterocyclic compounds.
Properties
CAS No. |
84553-20-8 |
|---|---|
Molecular Formula |
C8H5Cl3O |
Molecular Weight |
223.5 g/mol |
IUPAC Name |
2,2-dichloro-1-(3-chlorophenyl)ethanone |
InChI |
InChI=1S/C8H5Cl3O/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,8H |
InChI Key |
XWQSVHHVNXRRJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C(Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The physicochemical properties, synthetic routes, and applications of 2,2-dichloro-1-(3-chlorophenyl)ethanone are influenced by substituent patterns. Below is a systematic comparison with closely related compounds:
Substituent Position and Halogenation Effects
Key Observations :
- Substituent Position : The 3-chlorophenyl derivative exhibits distinct reactivity compared to para-substituted analogs (e.g., 4-methyl or 4-chloro) due to steric and electronic effects. For example, para-substituted derivatives often show higher crystallinity and stability .
- Halogenation: Additional chlorine atoms (e.g., in 2,2,4'-trichloroacetophenone) enhance electrophilicity but reduce solubility in polar solvents .
Functional Group Modifications
Hydroxyl and Methoxy Derivatives
Key Observations :
- Hydroxyl Groups : Hydroxy-substituted analogs (e.g., 2-hydroxy-4-methoxyphenyl) exhibit hydrogen-bonding capacity, improving solubility in aqueous media but complicating purification .
- Methoxy Groups: Methoxy derivatives (e.g., 4'-methoxyacetophenone) show enhanced electron-donating effects, altering reaction kinetics in electrophilic substitutions .
Heterocyclic and Fluorinated Analogs
Q & A
Q. What strategies mitigate stability issues during storage?
- Stability Protocols :
- Hygroscopicity management : Store under argon in desiccators (4°C) to prevent hydrolysis .
- Light sensitivity : Use amber vials to avoid photodegradation of the dichloroketone moiety .
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